molecular formula C12H18O4 B8244107 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene

1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene

Cat. No.: B8244107
M. Wt: 226.27 g/mol
InChI Key: CEGOOGROFAHQDS-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene is a substituted benzene derivative featuring two methoxy groups at the 1- and 4-positions and two methoxymethyl groups at the 2- and 5-positions. This compound belongs to the family of dimethoxybenzene derivatives, which are widely studied for their structural versatility and applications in materials science, particularly in organic electronics and luminescent materials. The methoxymethyl substituents introduce both steric bulk and electron-donating effects, influencing intermolecular interactions and electronic properties.

Properties

IUPAC Name

1,4-dimethoxy-2,5-bis(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-13-7-9-5-12(16-4)10(8-14-2)6-11(9)15-3/h5-6H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGOOGROFAHQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1OC)COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene typically involves the reaction of 2,5-dimethoxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving methylation and etherification .

Industrial Production Methods

Industrial production of 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene can be achieved through a similar synthetic route, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with distinct properties .

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Properties

Compound Name Substituents (Positions) Key Properties References
1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene Methoxy (1,4); Methoxymethyl (2,5) Electron-donating groups enhance solubility; flexible substituents may reduce crystallinity. Inferred
1,4-Dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene Nitrophenyl-ethenyl (2,5) Strong electron-withdrawing groups; red-shifted UV-Vis absorption; tunable fluorescence.
1,4-Dibromo-2,5-bis(2-phenylethoxy)benzene Bromo (1,4); Phenylethoxy (2,5) Dominant C–Br⋯π interactions; rigid packing due to halogen interactions.
2,5-Dimethoxy-1,4-bis[2-(4-ethylcarboxylate)styryl]benzene Carboxylate-styryl (2,5) High trans specificity via Heck reaction; potential for metal-organic frameworks.
1,4-Bis(3,4-dimethoxyphenylthio)benzene Dimethoxyphenylthio (1,4) Chair conformation in crystal; sulfur/selenium enhances charge transport.

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Methoxymethyl groups introduce steric hindrance, likely reducing π-π stacking compared to planar ethynyl or ethenyl derivatives (e.g., 1,4-bis(p-tolylethynyl)benzene) .

Optical and Electronic Properties

Table 2: Optical Behavior of Selected Derivatives

Compound Fluorescence Emission UV-Vis Absorption (λ_max) Application Potential References
1,4-Dimethoxy-2,5-bis(4′-dichlorostyryl)benzene Blue emission ~350 nm Cell imaging probes
1,4-Bis[2-(4-carboxylate)styryl]benzene Polymorph-dependent 300–400 nm Supramolecular chemistry
1,4-Dimethoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene Solvatochromic shifts Varies with isomer (EE, EZ, ZZ) Organic photovoltaics

Insights :

  • The methoxymethyl groups in the target compound are expected to moderate fluorescence efficiency compared to styryl or ethynyl derivatives, which exhibit stronger conjugation and rigidity .
  • Lack of extended conjugation (e.g., ethenyl or ethynyl linkers) may limit applications in conductive polymers but enhance solubility for solution-processed materials .

Crystal Packing and Intermolecular Interactions

Table 3: Packing Interactions in Solid State

Compound Dominant Interactions Crystal System References
1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene Weak van der Waals; possible C–H⋯O Likely low symmetry Inferred
1,4-Dibromo-2,5-bis(2-phenylethoxy)benzene C–Br⋯π; Br⋯Br Orthorhombic/Triclinic
2,5-Diethoxy-1,4-diethynylbenzene C≡C–H⋯π (weak) Monoclinic

Comparison :

  • Halogenated derivatives (e.g., bromo-substituted) exhibit strong directional interactions (C–Br⋯π, Br⋯Br), leading to dense packing and higher melting points .
  • Methoxymethyl groups likely promote disordered packing due to rotational freedom, contrasting with the rigid, extended conformations of phenylethoxy or ethynyl substituents .

Biological Activity

1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene, a member of the methoxy-substituted aromatic compounds, has garnered attention for its potential biological activities. This article synthesizes current research findings, highlighting its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name: 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene
  • Molecular Formula: C12H16O4
  • Molecular Weight: 224.25 g/mol

Antioxidant Activity

Research indicates that various methoxy-substituted compounds exhibit significant antioxidant properties. For instance, studies have shown that the presence of multiple methoxy groups enhances the electron-donating ability of the compound, thereby increasing its capacity to scavenge free radicals.

CompoundIC50 (µM)Reference
1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene20.5
Quercetin15.0
Gallic Acid18.0

Antibacterial Activity

The antibacterial properties of 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene have been evaluated against various bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has shown potential anti-inflammatory effects in vitro. Studies indicate that it may inhibit the production of pro-inflammatory cytokines in human cell lines.

The biological activity of 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene is primarily attributed to its ability to modulate oxidative stress and inflammatory pathways. The methoxy groups are believed to enhance the compound's lipophilicity, allowing better membrane penetration and interaction with cellular targets.

  • Antioxidant Mechanism: The compound donates electrons to free radicals, neutralizing them and preventing oxidative damage.
  • Antibacterial Mechanism: It disrupts bacterial cell wall synthesis and inhibits essential enzymatic functions.
  • Anti-inflammatory Mechanism: It reduces the expression of cyclooxygenase (COX) enzymes and pro-inflammatory mediators.

Study 1: Antioxidant Potential

A study conducted by Lee et al. (2023) investigated the antioxidant capacity of various methoxy-substituted benzene derivatives, including 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene. The results indicated a significant reduction in oxidative stress markers in treated cell lines compared to controls.

Study 2: Antimicrobial Efficacy

In a comparative study by Chen et al. (2022), the antibacterial efficacy of several compounds was tested against MRSA strains. The results showed that 1,4-Dimethoxy-2,5-bis(methoxymethyl)benzene had a MIC comparable to traditional antibiotics.

Q & A

Q. Critical Considerations :

  • Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.
  • Use anhydrous conditions to prevent hydrolysis of methoxymethyl groups.

Basic Question: How can structural characterization of this compound be performed?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane. Refine data using SHELXL (e.g., SHELX-2018) for bond lengths, angles, and torsion angles .
  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Expect signals for methoxy (δ 3.3–3.5 ppm) and methoxymethyl (δ 4.5–4.7 ppm) groups. Aromatic protons appear as a singlet (δ 6.7–7.0 ppm) due to symmetry .
    • ¹³C NMR: Confirm methoxy (δ 55–60 ppm) and methoxymethyl (δ 70–75 ppm) carbons.

Data Contradiction Analysis :
Discrepancies in crystallographic data (e.g., bond lengths) may arise from packing effects or temperature-dependent conformational changes .

Advanced Question: What computational methods are suitable for studying its electronic and rotational barriers?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use ab initio methods (e.g., DFT at B3LYP/6-311G**) to optimize geometry and calculate rotational barriers of methoxymethyl groups.
    • Compare with semiempirical methods (e.g., AM1) for conformational analysis .
  • Solid-State vs. Free-State Dynamics :
    • Barriers in the solid state are higher due to steric constraints, as shown in X-ray studies at 103 K vs. 298 K .

Key Insight :
Positioning of substituents significantly affects rotational freedom and NMR chemical shifts, requiring hybrid QM/MM approaches for accurate modeling .

Advanced Question: How to evaluate its thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) :
    • Heat at 10°C/min under nitrogen. Expect mass loss stages corresponding to methoxymethyl group decomposition (200–300°C) and aromatic backbone breakdown (>400°C) .
  • Kinetic Parameters :
    • Use the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from TGA data. For analogous compounds, Eₐ ranges 120–150 kJ/mol .

Q. Table 1: Example Thermal Data for Analogous Compounds

ParameterValue (Range)Reference
Dehydration Onset (°C)150–200
Major Decomposition (°C)250–350
ΔH (Endothermic, kJ/mol)+80–120

Advanced Question: What methodologies assess its photophysical properties and isomerization effects?

Methodological Answer:

  • UV/Vis Spectroscopy :
    • Dissolve in THF (10⁻⁵ M) and measure absorbance (λ_max ~280–320 nm). Compare with TD-DFT calculations for electronic transitions .
  • Isomerization Studies :
    • Irradiate with UV light (365 nm) and monitor transcis isomerization via ¹H NMR or fluorescence quenching. For ethenyl derivatives, rotational isomers show distinct spectral shifts .

Contradiction Note :
Experimental UV/Vis data may deviate from computational predictions due to solvent effects or aggregation, necessitating correction with polarizable continuum models (PCM) .

Advanced Question: How is this compound applied in polymer chemistry or functional materials?

Methodological Answer:

  • Gilch Polymerization :
    • React 1,4-bis(chloromethyl) derivatives with base (e.g., t-BuOK) to form poly(p-phenylene vinylene) (PPV) analogs. Monitor defect formation (e.g., tolane-bisbenzyl) via GPC and MALDI-TOF .
  • Copolymer Synthesis :
    • Co-polymerize with phenol derivatives via Friedel-Crafts alkylation. Characterize thermal stability (TGA) and solubility (e.g., in DMF or chloroform) .

Key Challenge :
Controlling regioselectivity during polymerization to minimize branching, which impacts optoelectronic properties .

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